molecular formula C23H34O4 B1237877 Calcitroic acid

Calcitroic acid

Cat. No.: B1237877
M. Wt: 374.5 g/mol
InChI Key: MBLYZRMZFUWLOZ-FEUSBDLHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calcitroic acid is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calcitroic acid involves multiple steps, including the formation of the cyclohexylidene and indenylidene rings. The reaction conditions typically require the use of specific catalysts and solvents to facilitate the formation of these complex structures. For example, the use of Dowtherm A and dimethylformamide (DMF) has been reported in similar synthetic processes .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity, and ensuring that the process is cost-effective and environmentally friendly. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Calcitroic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reactive sites.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, will depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield more saturated compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that can be explored for therapeutic applications.

    Medicine: Its unique structure may make it a candidate for drug development.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Calcitroic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved will depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclohexylidene and indenylidene derivatives, which share structural features with Calcitroic acid. Examples include:

Uniqueness

What sets this compound apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties

Properties

Molecular Formula

C23H34O4

Molecular Weight

374.5 g/mol

IUPAC Name

(3R)-3-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3R,5S)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]butanoic acid

InChI

InChI=1S/C23H34O4/c1-14(11-22(26)27)19-8-9-20-16(5-4-10-23(19,20)3)6-7-17-12-18(24)13-21(25)15(17)2/h6-7,14,18-21,24-25H,2,4-5,8-13H2,1,3H3,(H,26,27)/b16-6+,17-7-/t14-,18+,19-,20+,21-,23-/m1/s1

InChI Key

MBLYZRMZFUWLOZ-FEUSBDLHSA-N

Isomeric SMILES

C[C@H](CC(=O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@H](C3=C)O)O)C

Canonical SMILES

CC(CC(=O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Synonyms

1 alpha,3 beta-dihydroxy-24-nor-9,10- seco-5,7,10(19)-cholatrien-23-oic acid
1 alpha-hydroxy-23-carboxytetranorvitamin D
calcitroic acid

Origin of Product

United States

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